molecular formula C14H20INO2 B131688 (R)-N-Boc-|A-(iodomethyl)benzeneethanamine CAS No. 293305-69-8

(R)-N-Boc-|A-(iodomethyl)benzeneethanamine

Cat. No. B131688
M. Wt: 361.22 g/mol
InChI Key: OOWACWHUQANTFH-GFCCVEGCSA-N
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Description

“®-N-Boc-α-(iodomethyl)benzeneethanamine” is a chemical compound with the molecular formula C14H20INO2 and a molecular weight of 361.22 . It appears as a white solid . This compound is also known by the synonyms “N-[(1R)-1-(Iodomethyl)-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester” and "tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate" . It is used as an intermediate in the preparation of (S)-Amphetamine .


Molecular Structure Analysis

The molecular structure of “®-N-Boc-α-(iodomethyl)benzeneethanamine” includes a carbamate group (Boc), an iodomethyl group, and a phenyl group . The InChI key for this compound is OOWACWHUQANTFH-LBPRGKRZSA-N . The canonical SMILES representation is CC©©OC(=O)NC(CC1=CC=CC=C1)CI .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-Boc-α-(iodomethyl)benzeneethanamine” include its appearance as a white solid . Its molecular formula is C14H20INO2 and it has a molecular weight of 361.22 .

properties

IUPAC Name

tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWACWHUQANTFH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565798
Record name tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-YL]carbamate

CAS RN

293305-69-8
Record name tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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